2,6-Diazabicyclo[3.1.0]hexane
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Overview
Description
2,6-Diazabicyclo[310]hexane is a bicyclic organic compound that contains two nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diazabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclopropanation of alpha-diazoacetates using ruthenium (II) catalysis. This method involves several steps, starting with the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate to yield bromoacetate. This intermediate is then subjected to an alkaline reaction in anhydrous tetrahydrofuran, combined with N,N’-Bis(p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate. The final step involves the intramolecular cyclopropanation of alpha-diazoacetate using ruthenium (II) catalysis .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The nitrogen atoms in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2,6-Diazabicyclo[3.1.0]hexane has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,6-Diazabicyclo[3.1.0]hexane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1,5-Diazabicyclo[3.1.0]hexane
- 1,6-Diazabicyclo[4.1.0]heptane
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane
Comparison: 2,6-Diazabicyclo[3.1.0]hexane is unique due to its specific structural arrangement and the presence of two nitrogen atoms at positions 2 and 6. This configuration imparts distinct chemical and physical properties compared to similar compounds. For instance, 1,5-Diazabicyclo[3.1.0]hexane has nitrogen atoms at positions 1 and 5, leading to different reactivity and applications .
Properties
CAS No. |
91808-04-7 |
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Molecular Formula |
C4H8N2 |
Molecular Weight |
84.12 g/mol |
IUPAC Name |
2,6-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H8N2/c1-2-5-4-3(1)6-4/h3-6H,1-2H2 |
InChI Key |
DUKFJMDKIQPPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1N2 |
Origin of Product |
United States |
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